

CK1-IN-1: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: CK1-IN-1

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Abstract

CK1-IN-1 is a potent inhibitor of Casein Kinase 1 (CK1) isoforms δ and ϵ , which are key regulators of numerous cellular processes.^{[1][2][3][4]} This document provides detailed application notes and experimental protocols for the utilization of **CK1-IN-1** in biochemical and cellular assays. It is intended to guide researchers in the fields of cell biology, oncology, neurobiology, and drug discovery in their investigation of CK1-driven signaling pathways and for the characterization of novel therapeutic agents.

Introduction

Casein Kinase 1 (CK1) is a family of highly conserved serine/threonine kinases that play pivotal roles in a multitude of signaling pathways, including Wnt/ β -catenin, Hedgehog, and p53 signaling.^{[5][6][7]} Dysregulation of CK1 activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and sleep phase syndromes.^{[8][9]} **CK1-IN-1** is a valuable tool for dissecting the function of CK1 δ and CK1 ϵ in these pathways and for validating them as therapeutic targets. This document outlines protocols for in vitro kinase inhibition assays, cell viability assessment, and the analysis of downstream signaling events.

Mechanism of Action

CK1-IN-1 functions as an ATP-competitive inhibitor of CK1 δ and CK1 ϵ .^{[8][10]} By binding to the ATP-binding pocket of these kinases, it prevents the transfer of a phosphate group from ATP to their respective substrates. This inhibition of phosphorylation effectively blocks downstream signaling cascades that are dependent on CK1 δ and CK1 ϵ activity.

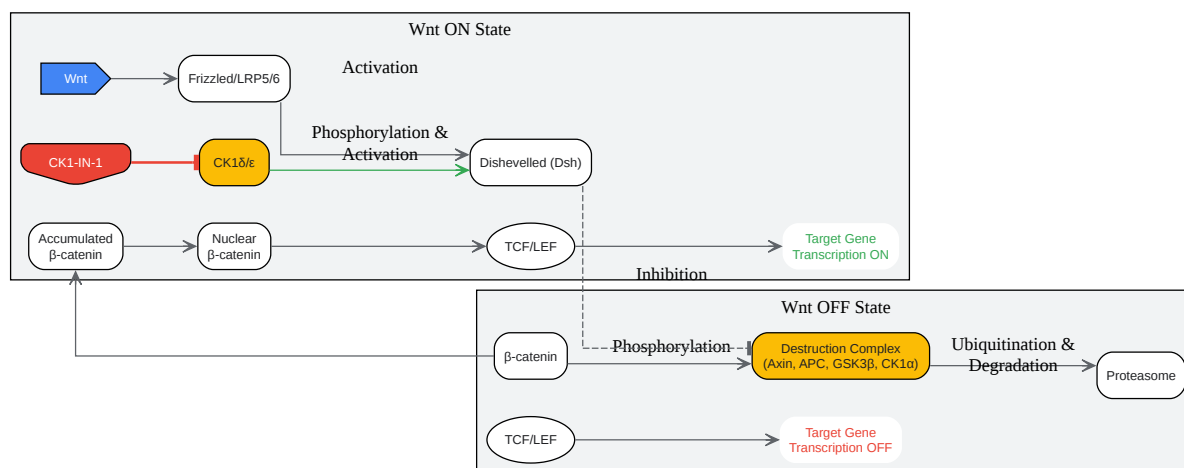
Quantitative Data

The inhibitory activity of **CK1-IN-1** against various kinases has been determined through in vitro assays. The following table summarizes the key quantitative data for this compound.

Target Kinase	IC50 / Ki	Assay Type	Reference
CK1 δ	15 nM	Cell-free assay	[1]
CK1 ϵ	16 nM	Cell-free assay	[1]
p38 α MAPK	73 nM	Cell-free assay	[1]
VRK1	37.9 nM (Ki)	Dual inhibitor assay	[11]

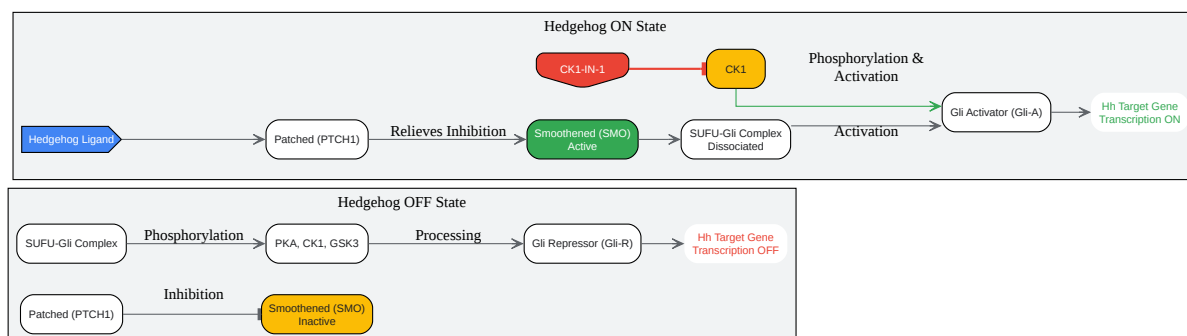
Signaling Pathways

CK1 isoforms are integral components of several critical signaling pathways. **CK1-IN-1** can be used to probe the roles of CK1 δ and CK1 ϵ in these complex networks.



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Caption: Wnt/β-catenin signaling pathway and the inhibitory action of **CK1-IN-1**.



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Caption: Hedgehog signaling pathway and the inhibitory role of **CK1-IN-1**.

Experimental Protocols

In Vitro Kinase Assay for CK1 δ/ϵ Inhibition

This protocol describes a radiometric filter-binding assay to determine the inhibitory potential of **CK1-IN-1** on CK1 δ or CK1 ϵ .

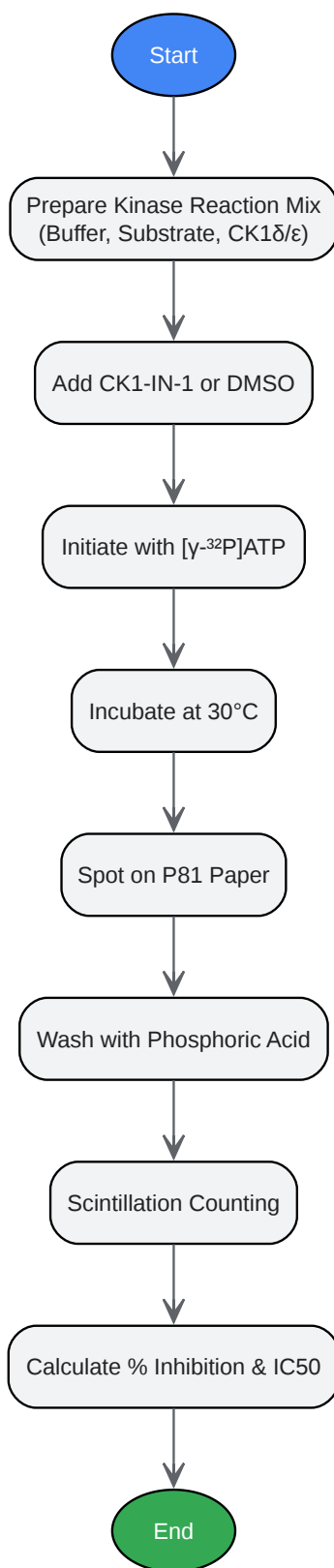
Materials:

- Recombinant human CK1 δ or CK1 ϵ
- CK1 substrate peptide (e.g., RRKHAAIGpSAYSITA)
- [γ - 32 P]ATP

- Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- **CK1-IN-1** (dissolved in DMSO)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter and scintillation fluid

Procedure:

- Prepare a reaction mixture containing Kinase Assay Buffer, the CK1 substrate peptide, and the desired concentration of recombinant CK1δ or CK1ε.
- Add varying concentrations of **CK1-IN-1** or DMSO (vehicle control) to the reaction mixture.
- Initiate the kinase reaction by adding [γ-³²P]ATP.
- Incubate the reaction at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
- Air dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each **CK1-IN-1** concentration relative to the vehicle control and determine the IC₅₀ value.



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Caption: Workflow for the in vitro radiometric kinase assay.

Cell Viability Assay (Resazurin Reduction Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with **CK1-IN-1**.[\[1\]](#)[\[5\]](#)[\[8\]](#)[\[11\]](#)[\[12\]](#)

Materials:

- Cells of interest (e.g., cancer cell line)
- Complete cell culture medium
- **CK1-IN-1** (dissolved in DMSO)
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile-filtered)
- 96-well, opaque-walled tissue culture plates
- Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm)

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **CK1-IN-1**. Include wells with vehicle control (DMSO) and untreated cells.
- Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
- Add resazurin solution to each well (typically 10% of the well volume) and incubate for 1-4 hours at 37°C, protected from light.
- Measure the fluorescence of resorufin using a plate reader.
- Subtract the background fluorescence from wells containing medium and resazurin only.
- Calculate cell viability as a percentage of the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

p53 Protein Level Quantification (Luminex Bead-Based Assay)

This protocol describes a multiplexed immunoassay to quantify changes in p53 protein levels in cell lysates after treatment with **CK1-IN-1**.^{[6][13][14][15]}

Materials:

- Cells of interest
- **CK1-IN-1** (dissolved in DMSO)
- Cell lysis buffer supplemented with protease and phosphatase inhibitors
- Luminex multiplex bead assay kit for p53 (including capture antibody-coated beads, detection antibody, and streptavidin-phycoerythrin)
- Luminex instrument (e.g., MAGPIX®, Luminex 200™)

Procedure:

- Culture and treat cells with **CK1-IN-1** or vehicle control for the desired time.
- Harvest the cells and prepare cell lysates according to the lysis buffer manufacturer's protocol.
- Determine the protein concentration of each lysate.
- Perform the Luminex assay according to the kit manufacturer's instructions. This typically involves: a. Incubating the cell lysates with the p53 capture antibody-coated beads. b. Washing the beads to remove unbound proteins. c. Incubating with a biotinylated p53 detection antibody. d. Incubating with streptavidin-phycoerythrin (SAPE). e. Resuspending the beads in sheath fluid.
- Acquire the data on a Luminex instrument, which measures the median fluorescence intensity (MFI) for the p53-specific beads.

- Quantify the p53 concentration in the samples by interpolating from a standard curve generated with recombinant p53 protein.
- Analyze the change in p53 levels in **CK1-IN-1** treated samples compared to the vehicle control.

Troubleshooting

- In Vitro Kinase Assay: High background can be reduced by optimizing washing steps. Low signal may indicate inactive enzyme or substrate; verify their activity.
- Cell Viability Assay: High variability between replicate wells can be minimized by careful cell seeding and mixing of reagents. Ensure the incubation time with resazurin is within the linear range for your cell line.
- Luminex Assay: Inconsistent results may arise from improper washing or bead handling. Ensure complete removal of wash buffers and proper resuspension of beads before reading.

Conclusion

CK1-IN-1 is a potent and selective inhibitor of CK1 δ and CK1 ϵ , making it an indispensable tool for studying the roles of these kinases in health and disease. The protocols provided herein offer a starting point for researchers to investigate the effects of **CK1-IN-1** in various experimental systems. Careful optimization of these protocols for specific cell types and experimental conditions is recommended to ensure robust and reproducible results.

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